6-hydrazino-2,4(3H,5H)-pyrimidinedione
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Overview
Description
. This compound is characterized by its unique structure, which includes a pyrimidinedione ring with a hydrazino group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazino-2,4(3H,5H)-pyrimidinedione typically involves the reaction of barbituric acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an aqueous medium, with the temperature and pH carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazino-2,4(3H,5H)-pyrimidinedione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles can be used to substitute the hydrazino group.
Major Products Formed:
Oxidation: The oxidation of the hydrazino group can lead to the formation of nitrogen-containing compounds such as nitroso derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidinediones.
Scientific Research Applications
6-Hydrazino-2,4(3H,5H)-pyrimidinedione has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it serves as a precursor for the synthesis of biologically active molecules. In medicine, it has potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-hydrazino-2,4(3H,5H)-pyrimidinedione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Hydrazino-2,4(3H,5H)-pyrimidinedione is similar to other hydrazino-substituted pyrimidinediones, such as 2-hydrazino-4(3H)-pyrimidinedione and 4-hydrazino-2(3H)-pyrimidinedione. These compounds share structural similarities but differ in the position of the hydrazino group on the pyrimidinedione ring. The unique positioning of the hydrazino group in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. Further research and development of this compound may lead to new discoveries and applications in the future.
Properties
IUPAC Name |
6-hydrazinylidene-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIANYJQIJBTRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN)NC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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